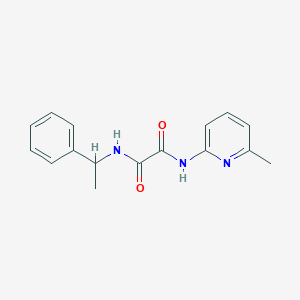

N1-(6-methylpyridin-2-yl)-N2-(1-phenylethyl)oxalamide

Description

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-11-7-6-10-14(17-11)19-16(21)15(20)18-12(2)13-8-4-3-5-9-13/h3-10,12H,1-2H3,(H,18,20)(H,17,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCFOVTYMAPBSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-methylpyridin-2-yl)-N2-(1-phenylethyl)oxalamide typically involves the reaction of 6-methyl-2-aminopyridine with 1-phenylethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions, often in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxalamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N1-(6-methylpyridin-2-yl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxalamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted oxalamides or other derivatives.

Scientific Research Applications

N1-(6-methylpyridin-2-yl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-(6-methylpyridin-2-yl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Analysis

The biological and physicochemical properties of oxalamides are heavily influenced by substituents at the N1 and N2 positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Oxalamides

*Note: The target compound’s molecular formula and weight are inferred based on structural similarity to analogs.

Key Differences and Trends

Substituent Effects :

- Pyridinyl vs. Thiazolyl : Pyridinyl groups (as in the target compound) enhance solubility and π-π stacking in biological systems, whereas thiazolyl groups improve antiviral potency .

- Halogenation : Chloro/fluoro substituents (e.g., compound 28) increase enzyme-binding affinity but may elevate toxicity risks .

- Methoxy Groups : Methoxybenzyl derivatives (e.g., S336) are preferred in flavoring due to stability and low odor thresholds .

Applications :

- Medicinal oxalamides prioritize halogenated or heterocyclic substituents for target engagement.

- Flavoring agents favor methoxy and benzyl groups for sensory properties and regulatory compliance.

Q & A

Basic: What are the recommended synthetic strategies for N1-(6-methylpyridin-2-yl)-N2-(1-phenylethyl)oxalamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions , starting with the formation of the oxalamide core. A common approach includes coupling 6-methylpyridin-2-amine and 1-phenylethylamine derivatives with oxalyl chloride or activated oxalic acid derivatives. Key steps include:

- Amide bond formation : Use of coupling agents like EDCI/HOBt or DCC to enhance yield .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction efficiency .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity product .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR are essential for confirming substituent connectivity and stereochemistry. For example, the 1-phenylethyl group’s methyl protons resonate near δ 1.5–1.7 ppm in DMSO-d .

- LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95% by HPLC) .

- IR spectroscopy : Confirms amide C=O stretches (~1650–1700 cm) and aromatic C-H bends .

Advanced: How can researchers resolve contradictions in biological activity data across different assay conditions?

Contradictions often arise from pH-dependent stability or solvent effects . For instance:

- Hydrolysis susceptibility : The oxalamide bond may degrade under acidic or basic conditions, altering activity. Pre-assay stability studies in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) are recommended .

- Solvent interference : DMSO concentrations >1% can inhibit enzyme activity. Use lower concentrations or alternative solvents (e.g., ethanol) .

- Dose-response validation : Replicate assays with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) to confirm activity trends .

Advanced: What computational approaches are suitable for predicting binding modes of this compound to biological targets?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Glide can model interactions with enzymes (e.g., kinases) using crystal structures from the PDB. Focus on hydrogen bonding with the oxalamide oxygen and π-π stacking with the pyridinyl group .

- MD simulations : GROMACS or AMBER can assess stability of ligand-target complexes over 100-ns trajectories, highlighting key residues for mutagenesis studies .

- QSAR models : Use datasets of related oxalamides to predict bioactivity and optimize substituents .

Basic: What are the key physicochemical properties influencing this compound’s solubility and bioavailability?

- LogP : Predicted ~2.5–3.0 (moderate lipophilicity), favoring passive membrane diffusion but requiring formulation aids (e.g., cyclodextrins) for aqueous solubility .

- pKa : The pyridinyl nitrogen (pKa ~4.5) may protonate in acidic environments, enhancing solubility in the stomach .

- Melting point : High melting points (>150°C) suggest crystalline stability but may complicate formulation .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

- Substituent modifications :

- 6-Methylpyridinyl : Replace with electron-withdrawing groups (e.g., Cl, CF) to enhance target affinity .

- 1-Phenylethyl : Introduce para-substituents (e.g., -OH, -F) to modulate steric and electronic effects .

- Bioisosteric replacements : Substitute the oxalamide with urea or thiourea to balance potency and metabolic stability .

- Stereochemistry : Evaluate enantiomers via chiral HPLC; R/S configurations may differentially affect target engagement .

Basic: What are the stability considerations for long-term storage of this compound?

- Temperature : Store at –20°C in inert atmospheres (argon) to prevent oxidation .

- Light sensitivity : Amber vials reduce photodegradation of the aromatic moieties .

- Moisture control : Desiccants (silica gel) prevent hydrolysis of the oxalamide bond .

Advanced: What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Rodent models : Assess oral bioavailability (%F) and half-life (t) in Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS .

- Toxicology screens : Monitor liver enzymes (ALT/AST) and renal function (creatinine) after 28-day repeated dosing .

- BBB penetration : Use transgenic mice (e.g., hCMEC/D3 cells) to evaluate CNS accessibility .

Advanced: How can researchers address low yields in large-scale synthesis?

- Flow chemistry : Continuous reactors improve mixing and heat transfer, reducing side products .

- Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)) enhance coupling reaction efficiency .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Basic: What are the ethical and safety protocols for handling this compound?

- Toxicity assessment : Follow OECD guidelines for acute oral toxicity (LD) and skin irritation .

- Waste disposal : Neutralize amide bonds with NaOH before incineration .

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.